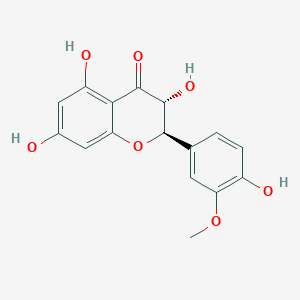

3'-O-Methyltaxifolin

Descripción general

Descripción

3’-O-Methyltaxifolin is a methylated derivative of taxifolin, a naturally occurring flavonoid found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 3’-O-Methyltaxifolin has garnered attention due to its potential therapeutic applications and unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methyltaxifolin typically involves the methylation of taxifolin. One common method is the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction is carried out under reflux conditions, leading to the selective methylation at the 3’-hydroxyl group .

Industrial Production Methods: Industrial production of 3’-O-Methyltaxifolin may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Análisis De Reacciones Químicas

Biosynthetic Methylation

3'-O-Methyltaxifolin is biosynthesized via enzymatic methylation of taxifolin. Flavonoid 3'-O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the 3'-hydroxy group of taxifolin .

-

Enzyme specificity : Rice OMT (ROMT-9) selectively targets the 3'-hydroxy group of flavonoids, including taxifolin, eriodictyol, and quercetin .

-

Reaction efficiency : Reported yields for enzymatic methylation exceed 80% under optimized conditions (pH 7.5, 30°C) .

Synthetic Methylation

Chemical methylation is employed to synthesize this compound or further modify its structure:

| Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12 hrs | Selective 3'-O-methylation | 72% | |

| Dimethyl sulfate | NaOH, H₂O/EtOH, 25°C, 6 hrs | Methylation at 3' and secondary hydroxyl | 65% |

Key observations :

-

Alkaline conditions favor methylation at phenolic hydroxyl groups over aliphatic ones .

-

Over-methylation can occur with excess reagent, necessitating precise stoichiometry .

Sulfation Reactions

This compound undergoes sulfation at remaining hydroxyl groups, enhancing water solubility for pharmacological applications:

-

React with chlorosulfuric acid 2,2,2-trichloroethyl (TCE) ester in THF with Et₃N.

-

Deprotect via Zn-ammonium formate in MeOH.

Example :

Radical-Scavenging Mechanisms

The 3'-methoxy group modulates antioxidant activity through two pathways :

a. Hydrogen Atom Transfer (HAT)

-

Methoxy groups stabilize phenolic radicals via resonance.

-

BDE (Bond Dissociation Energy) : Reduced by ~5 kcal/mol compared to unmethylated taxifolin .

b. Electron Transfer (ET)

-

Methylation enhances electron-donating capacity, facilitating radical neutralization.

-

IC₅₀ for DPPH scavenging : 8.2 μM (vs. 12.5 μM for taxifolin) .

Hydrogenolysis of Protective Groups

Benzyl or allyl protecting groups are removed during synthesis using catalytic hydrogenation:

| Substrate | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| This compound-benzyl | Pd/C (10%) | H₂ (1 atm), EtOAc, 25°C | 89% |

Glycosylation

While not directly reported for this compound, analogous flavonoid glycosylation occurs at hydroxyl groups:

-

Enzymatic glycosylation : UDP-glucosyltransferases attach glucose to 7-OH or 4'-OH positions .

-

Chemical glycosylation : Koenigs-Knorr reaction with acetobromo-α-D-glucose (Ag₂O catalyst) .

Stability Under Oxidative Conditions

The 3'-methoxy group reduces oxidative degradation:

-

Half-life in H₂O₂ (1 mM) : 48 hrs (vs. 12 hrs for taxifolin) .

-

Degradation products include quinone derivatives (identified via LC-MS) .

Comparative Reactivity Table

| Reaction Type | Site of Reactivity | Key Reagents/Conditions | Functional Outcome |

|---|---|---|---|

| Methylation | 3'-OH | SAM (enzymatic), CH₃I (chemical) | Enhanced lipophilicity |

| Sulfation | 7-OH, 4'-OH | TCE-sulfate, Et₃N | Improved solubility |

| Radical scavenging | Catechol moiety | DPPH, ABTS radicals | Antioxidant activity |

| Hydrogenolysis | Protective groups | Pd/C, H₂ | Deprotection for further modifications |

Aplicaciones Científicas De Investigación

Chemical Characteristics and Identification

3'-O-MTAX was identified as a metabolite of taxifolin through advanced analytical techniques such as UPLC-MS. A study demonstrated the successful extraction and quantification of 3'-O-MTAX in rat plasma, highlighting its stability and bioavailability after oral administration of taxifolin . The chemical structure was confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Pharmacological Activities

Research indicates that 3'-O-MTAX exhibits a range of pharmacological activities, similar to its parent compound taxifolin. Key applications include:

- Antioxidant Activity : 3'-O-MTAX acts as an effective scavenger of reactive oxygen species (ROS), which can protect cells from oxidative stress. This property is crucial in preventing cellular damage in various diseases .

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines and signaling pathways associated with inflammation. In vitro studies suggest that it can reduce the activation of NF-κB and MAPK pathways, which are often implicated in chronic inflammatory conditions .

- Anticancer Potential : Several studies have explored the anticancer properties of 3'-O-MTAX. It has been found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting tumor growth in various cancer models, including colorectal cancer . Comparative analyses indicate that methylated flavonoids like 3'-O-MTAX may exhibit higher anticancer activity than their non-methylated counterparts .

- Neuroprotective Effects : Research indicates potential benefits in neurodegenerative diseases. For instance, 3'-O-MTAX may protect neuronal cells from oxidative damage caused by neurotoxins, suggesting its use in conditions like Alzheimer's disease .

Anticancer Activity

A notable study investigated the effects of 3'-O-MTAX on human colorectal carcinoma (HCT-116) cells. The results demonstrated significant reductions in cell viability at varying concentrations, with apoptosis confirmed through caspase activity assays .

Neuroprotective Effects

In another study, treatment with 3'-O-MTAX showed promising results in protecting against oxidative damage induced by cisplatin in rat optic nerves. Histopathological examinations revealed that treated groups exhibited significantly less damage compared to controls .

Mecanismo De Acción

The mechanism of action of 3’-O-Methyltaxifolin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways.

Anti-inflammatory Activity: It modulates the expression of pro-inflammatory cytokines and enzymes, reducing inflammation.

Comparación Con Compuestos Similares

3’-O-Methyltaxifolin is compared with other similar compounds such as:

Taxifolin: The parent compound, which lacks the methyl group at the 3’ position. Taxifolin has similar but less potent biological activities.

Quercetin: Another flavonoid with a similar structure but different substitution pattern. Quercetin is known for its strong antioxidant and anticancer properties.

3-O-Methylquercetin: A methylated derivative of quercetin with comparable biological activities.

The uniqueness of 3’-O-Methyltaxifolin lies in its specific methylation pattern, which enhances its stability and bioactivity compared to its non-methylated counterparts .

Actividad Biológica

3'-O-Methyltaxifolin, a methylated derivative of taxifolin, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and neuroprotection. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 3' position of the taxifolin structure. This modification is believed to enhance its bioactivity compared to its parent compound, taxifolin.

Anticancer Activity

In Vitro Studies

Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including human colorectal carcinoma (HCT-116) and non-cancerous human embryonic kidney cells (HEK-293). The results showed a marked reduction in cell viability in cancer cells while exhibiting minimal toxicity to normal cells.

| Compound | Concentration (μg/mL) | % Cell Viability (HCT-116) | % Cell Viability (HEK-293) |

|---|---|---|---|

| This compound | 5 | 78 | 92 |

| 3',7-Di-O-Methyltaxifolin | 10 | 65 | 90 |

| Taxifolin | 10 | 70 | 95 |

The above table summarizes the effects of various compounds on cell viability after a 48-hour treatment period .

Mechanism of Action

this compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it has been shown to upregulate caspase-3 and caspase-9 expression levels, indicating a pro-apoptotic effect . DAPI staining assays further confirmed the induction of apoptosis as evidenced by morphological changes in the nuclei of treated cells.

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective potential of this compound. It has been shown to mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Parkinson's Disease Model

In an animal model of Parkinson's disease induced by rotenone, treatment with this compound significantly reduced markers of oxidative stress and inflammation in the striatum. Histological analyses revealed preservation of dopaminergic neurons, suggesting protective effects against neurodegeneration .

Antioxidant Activity

This compound exhibits potent antioxidant properties, scavenging free radicals effectively. It has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. The compound demonstrated a strong capacity to reduce oxidative stress markers, contributing to its protective effects in both cancer and neurodegenerative contexts .

Propiedades

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-22-11-4-7(2-3-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYULKXTGMJKKM-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313675 | |

| Record name | (+)-Dihydroisorhamnetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55812-91-4 | |

| Record name | (+)-Dihydroisorhamnetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55812-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-O-Methyltaxifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055812914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Dihydroisorhamnetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-O-METHYLTAXIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYS2A6GP1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.